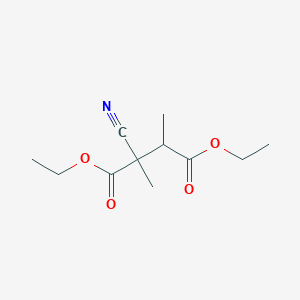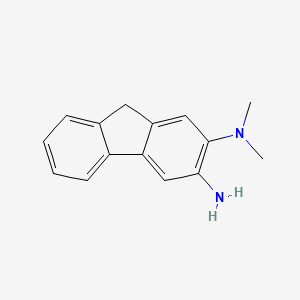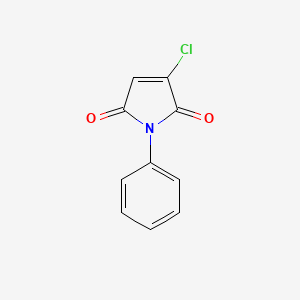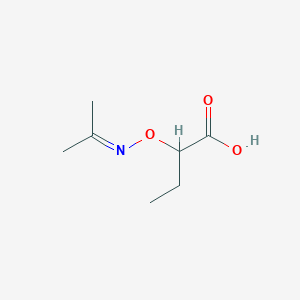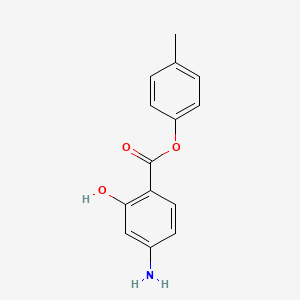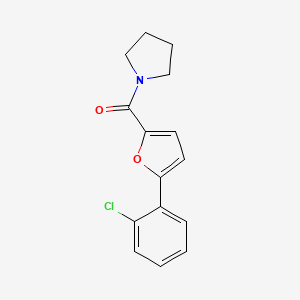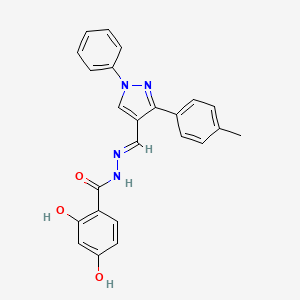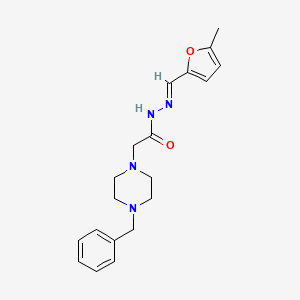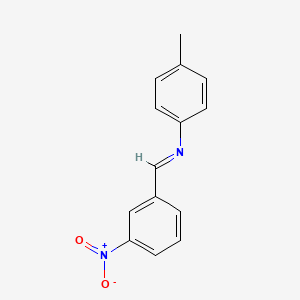![molecular formula C17H19ClN2O B11961923 2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride](/img/structure/B11961923.png)
2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride is a chemical compound with a complex structure that includes a pyridine ring and a phenyl group
Preparation Methods
The synthesis of 2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride involves multiple steps. One common synthetic route includes the reaction of 4-phenyl-3,6-dihydro-1(2H)-pyridine with formaldehyde and a pyridinol derivative under acidic conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridinol group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.
Scientific Research Applications
2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar compounds to 2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride include:
4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride: Shares a similar pyridine structure but with different functional groups.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride: Another pyridine derivative with distinct biological activities.
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid: Used in the prevention and therapy of atherosclerotic degradation of arterial walls.
Properties
Molecular Formula |
C17H19ClN2O |
|---|---|
Molecular Weight |
302.8 g/mol |
IUPAC Name |
2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C17H18N2O.ClH/c20-17-7-4-10-18-16(17)13-19-11-8-15(9-12-19)14-5-2-1-3-6-14;/h1-8,10,20H,9,11-13H2;1H |
InChI Key |
AODOPBREWVOVRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CC3=C(C=CC=N3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{(E)-[2-({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11961840.png)
![disodium 5-((E)-{4'-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-2-hydroxybenzoate](/img/structure/B11961851.png)
